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Compound of Interest

Compound Name: Diethyl aminomalonate

Cat. No.: B132165 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl
aminomalonate hydrochloride, a key intermediate in pharmaceutical synthesis. The document

presents ¹H NMR, ¹³C NMR, and FT-IR data in a structured format, alongside detailed

experimental protocols and visual diagrams to facilitate understanding and application in a

research and development setting.

Spectroscopic Data
The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR)

spectroscopic data for diethyl aminomalonate hydrochloride. It is important to note that the

presented data is for the hydrochloride salt, the stable form of diethyl aminomalonate.

¹H Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for Diethyl Aminomalonate Hydrochloride
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.35 Triplet (t) 6H -CH₃ (Ethyl)

~4.32 Quartet (q) 4H -O-CH₂- (Ethyl)

~4.99
Singlet (s) or Doublet

(d)
1H -CH- (Methine)

~5.61
Broad Singlet (br s) or

Doublet (d)
2H -NH₂

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and the

concentration. The amine protons are often broad and may exchange with deuterated solvents.

¹³C Nuclear Magnetic Resonance (NMR) Data
Table 2: ¹³C NMR Spectroscopic Data for Diethyl Aminomalonate Hydrochloride

Chemical Shift (δ) ppm Assignment

~14 -CH₃ (Ethyl)

~58 -CH- (Methine)

~63 -O-CH₂- (Ethyl)

~166 C=O (Ester)

Note: The provided ¹³C NMR data is based on typical chemical shift ranges for similar

structures. The literature contains some data for a Boc-protected derivative, which may not be

fully representative of the hydrochloride salt.

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for Diethyl Aminomalonate Hydrochloride
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3400-3000 Strong, Broad N-H stretch (Amine salt)

2980-2850 Medium-Strong C-H stretch (Alkyl)

~1740 Strong C=O stretch (Ester)

~1600 Medium N-H bend (Amine salt)

~1200 Strong C-O stretch (Ester)

~1020 Strong C-N stretch

Note: This table is based on general infrared spectroscopy correlation charts for the functional

groups present in diethyl aminomalonate hydrochloride. Actual peak positions may vary.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of diethyl aminomalonate hydrochloride is

accurately weighed and dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g.,

Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆)). A small amount

of a reference standard, such as tetramethylsilane (TMS), is added if not already present in

the solvent. The solution is then transferred to a 5 mm NMR tube.

Instrument Setup: The NMR spectrometer (e.g., a 300 or 500 MHz instrument) is tuned and

locked onto the deuterium signal of the solvent. The sample is shimmed to achieve a

homogeneous magnetic field.

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR

spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the

signal-to-noise ratio.
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¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR

spectrum. A larger number of scans (typically several hundred to thousands) is required due

to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is used to

ensure quantitative observation of all carbon signals.

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a

Fourier transform. The resulting spectrum is then phased, baseline corrected, and

referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of diethyl aminomalonate
hydrochloride is finely ground with about 100-200 mg of dry potassium bromide (KBr)

powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a

hydraulic press.

Background Spectrum: A background spectrum of the empty sample compartment is

recorded to subtract the contributions of atmospheric water and carbon dioxide.

Sample Spectrum Acquisition: The KBr pellet containing the sample is placed in the sample

holder of the FT-IR spectrometer. The spectrum is recorded, typically in the range of 4000 to

400 cm⁻¹. A sufficient number of scans (e.g., 16 or 32) are co-added to obtain a high-quality

spectrum.

Data Processing: The resulting interferogram is converted to a spectrum via a Fourier

transform. The spectrum is then baseline corrected and the peaks are identified and

assigned to the corresponding functional group vibrations.

Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the molecular

structure of diethyl aminomalonate.
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Caption: Workflow for Spectroscopic Analysis.

Caption: Molecular Structure and Key Spectroscopic Features.

To cite this document: BenchChem. [Spectroscopic Profile of Diethyl Aminomalonate
Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b132165#spectroscopic-data-of-diethyl-
aminomalonate-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b132165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

